REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH2:6][CH2:5][C:4]([CH3:8])([CH3:7])[C:3]1=[O:9].[BH4-].[Na+]>CO.O>[CH3:1][C:2]1([CH3:10])[CH2:6][CH2:5][C:4]([CH3:8])([CH3:7])[CH:3]1[OH:9] |f:1.2|
|
Name
|
|
Quantity
|
54.9 g
|
Type
|
reactant
|
Smiles
|
CC1(C(C(CC1)(C)C)=O)C
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure, and 100 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was twice extracted with 100 ml of chloroform
|
Type
|
WASH
|
Details
|
washed with 100 ml of an aqueous saturated sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
Then, the solution was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The liquid residue was distilled under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(CC1)(C)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |